7-Methyl-1-indanone

Catalog No.
S1893767
CAS No.
39627-61-7
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1-indanone

CAS Number

39627-61-7

Product Name

7-Methyl-1-indanone

IUPAC Name

7-methyl-2,3-dihydroinden-1-one

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3

InChI Key

DOXALDISRDZGNV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)CCC2=O

Canonical SMILES

CC1=C2C(=CC=C1)CCC2=O
  • Synthesis

    Researchers have explored methods for synthesizing 7-Methyl-1-indanone. One study describes a synthesis route starting from readily available materials ().

  • Precursor for further functionalization

    7-Methyl-1-indanone may serve as a starting material for the synthesis of more complex molecules. The indanone core structure is present in various bioactive compounds, and modifications on this core can lead to molecules with desired properties ().

  • Potential biological activity

    A related compound, 4-hydroxy-7-methyl-1-indanone, isolated from the cyanobacterium Nostoc commune, has been shown to exhibit antibacterial activity (). This suggests that 7-Methyl-1-indanone itself might also possess some biological activity, but further research is needed to explore this possibility.

7-Methyl-1-indanone is an organic compound with the molecular formula C10H10O. It features a ketone functional group attached to an indane structure, which is a bicyclic compound consisting of a fused benzene and cyclopentane ring. The presence of the methyl group at the seventh position of the indanone structure contributes to its distinct chemical behavior and biological properties .

  • There is no current scientific research available on the mechanism of action of 7-methyl-1-indanone.
  • As with any unknown compound, it is advisable to handle 7-methyl-1-indanone with caution in a laboratory setting following standard procedures for handling organic chemicals.
Typical of ketones and aromatic compounds:

  • Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the carbonyl group into an alcohol group.
  • Electrophilic Aromatic Substitution: This allows for the introduction of different substituents onto the aromatic ring .

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions.

Research indicates that 7-Methyl-1-indanone exhibits significant biological activity. It interacts with various enzymes and proteins, influencing cellular processes. Notably, it has been shown to interact with adrenergic receptors, which are crucial for mediating responses to catecholamines like adrenaline and noradrenaline. The compound's cytotoxic properties may also make it beneficial in targeting cancer cells .

Several synthetic routes are available for producing 7-Methyl-1-indanone:

  • Intramolecular Friedel-Crafts Acylation: This method involves using Lewis acid catalysts such as aluminum chloride under reflux conditions to promote the acylation of aromatic compounds.
  • Methylative Lactone Ring Opening: This approach starts with 6-methylcoumarin and involves catalytic hydrogenation followed by cyclization using polyphosphoric acid .

These methods can yield high quantities of 7-Methyl-1-indanone, making them suitable for both laboratory and industrial applications.

7-Methyl-1-indanone finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic uses.
  • Fragrance Industry: The compound's pleasant aroma makes it valuable in perfumery.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules .

Studies have highlighted the interactions of 7-Methyl-1-indanone with specific biological targets. For instance, its ability to modulate adrenergic receptors suggests potential implications in pharmacology, particularly concerning cardiovascular responses and neurological functions. Additionally, its cytotoxic effects have been examined in cancer research contexts .

Several compounds share structural similarities with 7-Methyl-1-indanone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Hydroxy-7-methyl-1-indanoneHydroxyl group at the fourth positionExhibits different reactivity due to hydroxyl substitution.
4-Bromo-7-hydroxy-1-indanoneBromine substitution at the fourth positionEnhanced reactivity due to electrophilic nature of bromine.
4,7-Dimethoxy-1-indanoneTwo methoxy groups at positions four and sevenUnique solubility properties due to methoxy groups.

The uniqueness of 7-Methyl-1-indanone lies in its specific substitution pattern that imparts distinct chemical reactivity and biological activities compared to these similar compounds .

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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